molecular formula C21H24ClN3O4 B235622 N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide

Cat. No. B235622
M. Wt: 417.9 g/mol
InChI Key: JFTIFDZNGGFJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide (also known as MLN8054) is a small molecule inhibitor that has been developed as a potential anticancer drug. It is a member of the benzamide class of compounds and has been found to be effective against a range of cancer cell lines.

Mechanism of Action

MLN8054 works by inhibiting the activity of the Aurora A kinase, which is involved in cell division. This kinase is frequently overexpressed in cancer cells and plays a critical role in their proliferation. MLN8054 binds to the ATP-binding site of the kinase, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MLN8054 has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, MLN8054 has been found to have minimal toxicity in normal cells, making it an attractive candidate for further development as an anticancer drug.

Advantages and Limitations for Lab Experiments

One of the advantages of MLN8054 is its specificity for the Aurora A kinase, which makes it a potentially effective anticancer drug. However, one of the limitations of MLN8054 is its poor solubility in water, which can make it difficult to work with in lab experiments. In addition, more research is needed to determine the optimal dosage and treatment regimen for MLN8054 in different types of cancer.

Future Directions

There are several future directions for MLN8054 research. One area of focus is the development of more potent and selective inhibitors of the Aurora A kinase. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to treatment with MLN8054. Finally, there is a need for more preclinical and clinical studies to determine the safety and efficacy of MLN8054 in different types of cancer.

Synthesis Methods

MLN8054 can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(4-acetylpiperazin-1-yl)-3-chlorophenylamine to form the desired product. The final compound is then purified using column chromatography to obtain a pure sample.

Scientific Research Applications

MLN8054 has been extensively studied as a potential anticancer drug. It has been found to be effective against a range of cancer cell lines, including breast, prostate, lung, and colon cancer. It works by inhibiting the activity of the Aurora A kinase, which is involved in cell division and is frequently overexpressed in cancer cells. MLN8054 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.

properties

Molecular Formula

C21H24ClN3O4

Molecular Weight

417.9 g/mol

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C21H24ClN3O4/c1-14(26)24-9-11-25(12-10-24)20-16(22)5-4-6-17(20)23-21(27)15-7-8-18(28-2)19(13-15)29-3/h4-8,13H,9-12H2,1-3H3,(H,23,27)

InChI Key

JFTIFDZNGGFJPD-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.